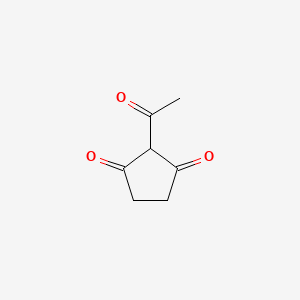
Nicotinamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide hydrochloride, also known as this compound, is a derivative of vitamin B3 (niacin). It is a water-soluble compound that plays a crucial role in various biological processes. This compound is widely recognized for its benefits in skincare, including skin brightening, anti-aging properties, and protection of the skin barrier . It is also used in various pharmaceutical and cosmetic products due to its safety profile and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nicotinamide hydrochloride can be synthesized through the reaction of niacinamide with hydrochloric acid. The process involves dissolving niacinamide in water and then adding hydrochloric acid to the solution. The reaction is typically carried out at room temperature, and the product is obtained by crystallization .
Industrial Production Methods
In industrial settings, niacinamide hydrochloride is produced using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) methods. These methods ensure the purity and quality of the compound. The industrial production process involves the use of various reagents and solvents to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Nicotinamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Niacinamide can be oxidized to form niacin.
Reduction: It can be reduced to form dihydronicotinamide.
Substitution: Niacinamide can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of niacinamide hydrochloride include cyanogen bromide, sulfanilic acid, and ammonium hydroxide. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from the reactions of niacinamide hydrochloride include niacin, dihydronicotinamide, and various substituted derivatives. These products have significant applications in pharmaceuticals and cosmetics .
Applications De Recherche Scientifique
Nicotinamide hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
Nicotinamide hydrochloride exerts its effects through several molecular pathways. It is a precursor of coenzymes such as nicotinamide adenine dinucleotide (NAD+), reduced nicotinamide adenine dinucleotide (NADH), nicotinamide adenine dinucleotide phosphate (NADP+), and reduced nicotinamide adenine dinucleotide phosphate (NADPH). These coenzymes play a crucial role in redox reactions, energy production, and DNA repair . This compound also influences cellular stress responses and inflammation, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Nicotinamide hydrochloride is often compared with other similar compounds, such as:
Pyridoxine hydrochloride: Both compounds are used in skincare, but pyridoxine hydrochloride is primarily known for its role in treating hair loss.
This compound stands out due to its wide range of applications in skincare and its excellent safety profile .
Propriétés
Numéro CAS |
25334-23-0 |
|---|---|
Formule moléculaire |
C6H7ClN2O |
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H6N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h1-4H,(H2,7,9);1H |
Clé InChI |
OBLVPWTUALCMGD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)N.Cl |
SMILES canonique |
C1=CC(=CN=C1)C(=O)N.Cl |
| 3726-23-6 25334-23-0 |
|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Butyl[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B1604947.png)
![3-[2,2-Dimethyl-1-oxo-3-[(1-oxo-2-propenyl)oxy]propoxy]-2,2-dimethylpropyl acrylate](/img/structure/B1604949.png)










![N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1604968.png)

